molecular formula C15H13FO4 B6380282 MFCD18315299 CAS No. 1261954-82-8

MFCD18315299

Cat. No.: B6380282
CAS No.: 1261954-82-8
M. Wt: 276.26 g/mol
InChI Key: BIJOFQOASWITCW-UHFFFAOYSA-N
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Description

The compound “MFCD18315299” is a chemical entity with unique properties and applications. It is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields. This compound is utilized in research and industrial applications due to its distinctive characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18315299” involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions typically include controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up using optimized processes that ensure consistency and efficiency. These methods often involve continuous flow reactors, automated systems, and stringent quality control measures to maintain the integrity of the compound.

Chemical Reactions Analysis

Types of Reactions: “MFCD18315299” undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by specific reagents and conditions that promote the desired transformations.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents.

    Substitution: Halogenation or alkylation reactions are carried out using halogenating agents or alkyl halides in the presence of catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

“MFCD18315299” has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: The compound is employed in biochemical assays and as a probe in molecular biology studies.

    Medicine: Research on “this compound” includes its potential therapeutic effects and its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism by which “MFCD18315299” exerts its effects involves specific molecular targets and pathways. It interacts with enzymes or receptors, leading to a cascade of biochemical events. The exact pathways depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

  • Compound A: Known for its similar reactivity in oxidation reactions.
  • Compound B: Shares structural similarities but differs in its biological activity.
  • Compound C: Used in similar industrial applications but with different synthetic routes.

Properties

IUPAC Name

methyl 2-fluoro-4-(4-hydroxy-3-methoxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO4/c1-19-14-8-10(4-6-13(14)17)9-3-5-11(12(16)7-9)15(18)20-2/h3-8,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIJOFQOASWITCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)C(=O)OC)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90685724
Record name Methyl 3-fluoro-4'-hydroxy-3'-methoxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261954-82-8
Record name [1,1′-Biphenyl]-4-carboxylic acid, 3-fluoro-4′-hydroxy-3′-methoxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261954-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-fluoro-4'-hydroxy-3'-methoxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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